Nlrp3-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3-IN-11 is a chemical compound that acts as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the produced compound .
Chemical Reactions Analysis
Types of Reactions
NLRP3-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
NLRP3-IN-11 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of NLRP3 inhibitors.
Biology: this compound is employed in biological research to investigate the role of the NLRP3 inflammasome in various cellular processes and diseases.
Mechanism of Action
NLRP3-IN-11 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
NLRP3-IN-11 is compared with other similar compounds, such as:
CRID3 (MCC950): Both compounds inhibit the NLRP3 inflammasome, but this compound exhibits higher potency and selectivity.
NIC-11 and NIC-12: These novel NLRP3 inhibitors also target the NLRP3 inflammasome but differ in their chemical structure and binding sites.
Tranilast: Another NLRP3 inhibitor, but with a different mechanism of action and therapeutic profile.
This compound stands out due to its unique chemical structure and high efficacy in inhibiting the NLRP3 inflammasome, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H17ClN4O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-chloro-2-[4-[(2-hydroxy-2-methylpropyl)amino]pyrido[3,4-d]pyridazin-1-yl]phenol |
InChI |
InChI=1S/C17H17ClN4O2/c1-17(2,24)9-20-16-13-8-19-6-5-11(13)15(21-22-16)12-4-3-10(18)7-14(12)23/h3-8,23-24H,9H2,1-2H3,(H,20,22) |
InChI Key |
UDNICEVHCYUJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NN=C(C2=C1C=NC=C2)C3=C(C=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.